molecular formula C15H14N2O8S B2389657 4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 750613-71-9

4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

Cat. No.: B2389657
CAS No.: 750613-71-9
M. Wt: 382.34
InChI Key: MBDDAIOGRWGACF-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication .

Biological Activity

4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a compound that has garnered attention for its biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a series of reactions involving benzoic acid derivatives and sulfamoyl groups. The general synthetic route involves:

  • Formation of the Sulfamoyl Group : Reacting 4-methoxy-3-aminobenzoic acid with a suitable sulfamoyl chloride.
  • Nitro Group Introduction : Using nitration techniques to introduce the nitro group at the 5-position of the methoxy-substituted phenyl ring.

The final product is characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antiproliferative Activity

This compound has shown significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity:

Cell Line IC50 (µM) Reference
MCF-71.2
HCT1163.7
HEK2935.3

These values indicate that the compound is particularly effective against breast cancer cells (MCF-7), suggesting potential for further development in cancer therapeutics.

Antimicrobial Activity

The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:

Bacterial Strain MIC (µM) Reference
E. faecalis8
S. aureus16

This antibacterial activity indicates that the compound could serve as a lead structure for developing new antibiotics.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of apoptotic pathways.
  • Oxidative Stress Induction : Some studies suggest that it may increase oxidative stress in cells, contributing to its antiproliferative effects without directly correlating with antioxidant properties .

Case Studies

Several studies have reported on the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A recent study demonstrated that treatment with the compound led to a reduction in cell viability and increased apoptosis markers compared to controls .
  • Antibacterial Efficacy : In vitro assays showed that the compound effectively inhibited the growth of E. faecalis and S. aureus, supporting its potential use in treating infections caused by these pathogens .

Properties

IUPAC Name

4-methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O8S/c1-24-12-6-4-10(17(20)21)8-11(12)16-26(22,23)14-7-9(15(18)19)3-5-13(14)25-2/h3-8,16H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDDAIOGRWGACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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